This compound can be sourced from various chemical suppliers and is classified under organic chemistry due to its carbon-based structure. The molecular formula for this compound is , with a molecular weight of approximately 207.27 g/mol. Its IUPAC name indicates the presence of a pyrrole ring substituted with propyl and dimethyl groups, along with a propenoic acid moiety .
The synthesis of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves the following steps:
In industrial settings, large-scale synthesis may utilize optimized reaction conditions, including continuous flow reactors to enhance efficiency. Advanced purification techniques are employed to ensure high purity of the final product, which is crucial for its application in research and industry.
The molecular structure of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid features:
The canonical SMILES notation for this compound is CCCN1C(=CC(=C1C)C=CC(=O)O)C
, and its InChI key is RVUQJFGITSAJDF-UHFFFAOYSA-N
. These notations provide a systematic way to represent the molecular structure computationally .
3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid can participate in several types of chemical reactions:
Common reagents involved in these reactions include:
The mechanism of action for 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets within biological systems. The compound's structure allows it to bind effectively to certain enzymes or receptors, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these interactions further and understand their implications in pharmacology .
The physical and chemical properties of 3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid include:
Property | Value |
---|---|
Molecular Formula | C12H17NO2 |
Molecular Weight | 207.27 g/mol |
IUPAC Name | 3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoic acid |
InChI | InChI=1S/C12H17NO2/c1... |
InChI Key | RVUQJFGITSAJDF-UHFFFAOYSA-N |
Physical State | Solid at room temperature |
These properties are critical for understanding the behavior of the compound in various environments .
3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enoic acid has a wide range of applications across different fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4